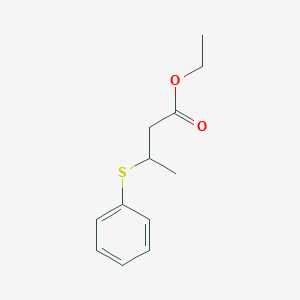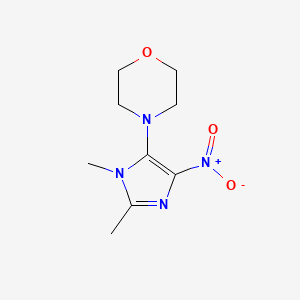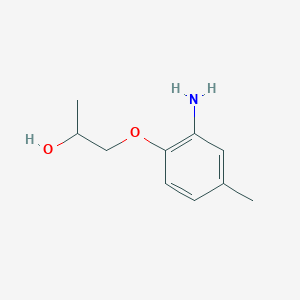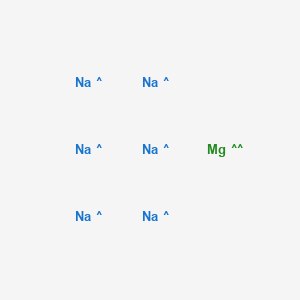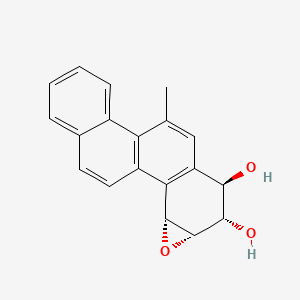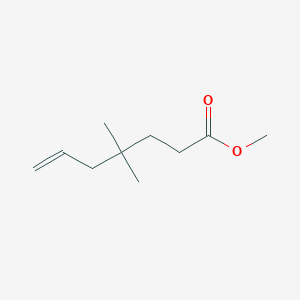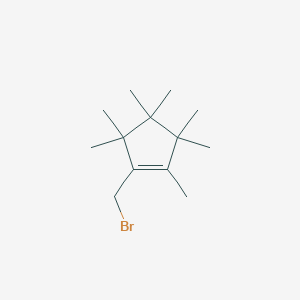
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene is an organic compound characterized by a bromomethyl group attached to a highly substituted cyclopentene ring. This compound is notable for its unique structure, which includes seven methyl groups attached to the cyclopentene ring, making it highly branched and sterically hindered.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene typically involves the bromination of a precursor compound. One common method is the free radical bromination of 2,3,3,4,4,5,5-heptamethylcyclopent-1-ene using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, through SN2 or SN1 mechanisms depending on the reaction conditions.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): Radical initiator for free radical reactions.
Potassium permanganate: Oxidizing agent for oxidation reactions.
Lithium aluminum hydride: Reducing agent for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Yields substituted cyclopentene derivatives.
Oxidation: Produces alcohols or carboxylic acids.
Reduction: Forms methyl-substituted cyclopentene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in proteins, DNA, or other cellular components. This reactivity is exploited in various synthetic and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylpropane: A simpler brominated alkane with similar reactivity but less steric hindrance.
Benzyl bromide: Another bromomethyl compound with a benzene ring, used in similar nucleophilic substitution reactions.
Uniqueness
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene is unique due to its highly branched structure, which imparts significant steric hindrance. This makes it less reactive in certain nucleophilic substitution reactions compared to less hindered analogs. Its unique structure also provides distinct physical and chemical properties, making it valuable in specialized applications .
Propiedades
Número CAS |
106131-55-9 |
|---|---|
Fórmula molecular |
C13H23Br |
Peso molecular |
259.23 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopentene |
InChI |
InChI=1S/C13H23Br/c1-9-10(8-14)12(4,5)13(6,7)11(9,2)3/h8H2,1-7H3 |
Clave InChI |
KZRCRWFJSHRSGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(C1(C)C)(C)C)(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
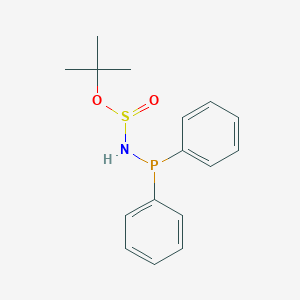
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
